molecular formula C17H24FLi2N3O16P2 B054761 Udp-adfgu CAS No. 120701-60-2

Udp-adfgu

Cat. No. B054761
CAS RN: 120701-60-2
M. Wt: 621.3 g/mol
InChI Key: WESCJVYWYJQIIA-YZVFIFBQSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

UDP-adfgu is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a synthetic analog of uridine diphosphate glucose (UDP-glucose) and has been synthesized using a novel method.

Mechanism of Action

UDP-adfgu acts as a substrate for enzymes involved in the biosynthesis of glycosylated compounds. It is converted into Udp-adfgu by these enzymes, which is then used as a precursor for the biosynthesis of glycosylated compounds. UDP-adfgu can also act as a competitive inhibitor of enzymes involved in the biosynthesis of glycosylated compounds.
Biochemical and Physiological Effects:
UDP-adfgu has various biochemical and physiological effects. It can enhance the biosynthesis of glycosylated compounds, such as glycoproteins and glycolipids. It can also modulate the activity of enzymes involved in the biosynthesis of these compounds. Additionally, UDP-adfgu can affect the structure and function of glycosylated compounds, which can have various physiological effects.

Advantages and Limitations for Lab Experiments

UDP-adfgu has various advantages and limitations for lab experiments. Its synthetic analog nature allows for precise control over its structure and function, which can be useful for studying the biosynthesis of glycosylated compounds. However, its limited availability and high cost can be a limitation for some experiments.

Future Directions

There are various future directions for the use of UDP-adfgu in scientific research. One direction is the development of new synthetic methods for its production, which can increase its availability and reduce its cost. Another direction is the study of its potential applications in the biosynthesis of glycosylated compounds in various organisms. Additionally, UDP-adfgu can be used as a tool for the development of new drugs and therapies for various diseases.

Synthesis Methods

UDP-adfgu is synthesized using a novel method, which involves the reaction of uridine-5'-diphosphate (UDP) with adfgu. The reaction takes place in the presence of a catalyst and under controlled conditions of temperature and pressure. The resulting product is purified using various techniques, such as column chromatography and recrystallization.

Scientific Research Applications

UDP-adfgu has various potential applications in scientific research. It can be used as a substrate for enzymes involved in the biosynthesis of glycosylated compounds, such as glycoproteins and glycolipids. It can also be used as a tool for studying the biosynthesis of these compounds. Additionally, UDP-adfgu can be used as a probe for studying the mechanism of action of enzymes involved in the biosynthesis of glycosylated compounds.

properties

CAS RN

120701-60-2

Molecular Formula

C17H24FLi2N3O16P2

Molecular Weight

621.3 g/mol

IUPAC Name

dilithium;[(2R,3R,4R,5S,6S)-3-acetamido-6-(fluoromethyl)-4,5-dihydroxyoxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C17H26FN3O16P2.2Li/c1-6(22)19-10-13(26)11(24)7(4-18)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)21-3-2-9(23)20-17(21)28;;/h2-3,7-8,10-16,24-27H,4-5H2,1H3,(H,19,22)(H,29,30)(H,31,32)(H,20,23,28);;/q;2*+1/p-2/t7-,8-,10-,11-,12-,13-,14-,15-,16-;;/m1../s1

InChI Key

WESCJVYWYJQIIA-YZVFIFBQSA-L

Isomeric SMILES

[Li+].[Li+].CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CF)O)O

SMILES

[Li+].[Li+].CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CF)O)O

Canonical SMILES

[Li+].[Li+].CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CF)O)O

synonyms

UDP-ADFGU
uridine 5'-( 2-acetamido-2,6-dideoxy-6-fluoroglucopyranosyl)diphosphate
uridine 5'-(2-acetamido-2,6-dideoxy-6-fluoro-alpha-D-glucopyranosyl)diphosphate

Origin of Product

United States

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